2-{[(4-chlorophenyl)carbonyl]amino}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Description
This compound is a benzothiophene-3-carboxamide derivative featuring a 4-chlorophenyl carbonylamino substituent at position 2 and a 1,1-dioxidotetrahydrothiophen-3-yl amide group at position 2. The sulfone group (1,1-dioxidotetrahydrothiophen) enhances solubility and metabolic stability compared to non-oxidized thiophene analogs, while the 4-chlorophenyl moiety may influence target binding via hydrophobic interactions .
Properties
IUPAC Name |
2-[(4-chlorobenzoyl)amino]-N-(1,1-dioxothiolan-3-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O4S2/c21-13-7-5-12(6-8-13)18(24)23-20-17(15-3-1-2-4-16(15)28-20)19(25)22-14-9-10-29(26,27)11-14/h5-8,14H,1-4,9-11H2,(H,22,25)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGKGVEYIXLDNDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=C(C=C3)Cl)C(=O)NC4CCS(=O)(=O)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[(4-chlorophenyl)carbonyl]amino}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 373.87 g/mol. The structure features a benzothiophene core, which is known for its diverse biological activities. The presence of the 4-chlorophenyl and carbonyl groups may enhance its interaction with biological targets.
Anticancer Activity
Recent studies have indicated that compounds similar to the one exhibit significant anticancer properties. For instance, derivatives containing the 4-chlorophenyl group have been shown to inhibit key kinases involved in oncogenic signaling pathways.
- Case Study 1 : A study on N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles demonstrated low micromolar activity against AKT2/PKBβ, a critical kinase in glioblastoma progression. Compound 4j from this series exhibited an EC50 value of 20 μM against GL261 murine glioblastoma cells, indicating promising anticancer potential while showing reduced cytotoxicity towards non-cancerous cells .
Antimicrobial Activity
Compounds with similar amide structures have been reported to possess various biological activities, including antimicrobial effects. The amide functional group is known for its role in enhancing the bioactivity of compounds.
- Antibacterial and Antifungal Properties : Research indicates that amides can exhibit significant antibacterial and antifungal activities. For example, various new amides were evaluated for their antimicrobial efficacy, showcasing potential applications in treating infections .
The proposed mechanism of action for the compound involves inhibition of specific kinases and modulation of cell signaling pathways associated with cancer progression. By targeting these pathways, the compound may disrupt tumor growth and metastasis.
Toxicity Profile
Initial assessments suggest that the compound exhibits a favorable toxicity profile, particularly when compared to traditional chemotherapeutics. The selective toxicity towards cancer cells over normal cells is a critical aspect that enhances its therapeutic potential.
Table 1: Biological Activity Summary
| Activity Type | Compound | EC50 (μM) | Target | Reference |
|---|---|---|---|---|
| Anticancer | 4j | 20 | AKT2/PKBβ | |
| Antibacterial | Various | Varies | Bacterial Cells | |
| Antifungal | Various | Varies | Fungal Cells |
Table 2: Structural Features Comparison
| Compound Name | Core Structure | Functional Groups |
|---|---|---|
| 2-{[(4-chlorophenyl)carbonyl]amino}-... | Benzothiophene | Amide, Chlorophenyl |
| N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles | Pyrano[2,3-c]pyrazole | Chlorophenyl |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Physicochemical Properties
Key structural analogs differ in substituents on the benzothiophene core, aromatic rings, and terminal amide groups. Below is a comparative analysis:
*Calculated based on molecular formulas.
Key Observations:
- Sulfone vs. Non-Sulfone Analogs: The target compound and include a sulfone group, which increases polarity and may improve aqueous solubility compared to non-sulfonated analogs like .
- In contrast, the 4-methoxybenzoyl group in introduces electron-donating properties, which could alter pharmacokinetics.
- Terminal Amide Modifications: Replacement of the 1,1-dioxidotetrahydrothiophen-3-yl group with a 2-methoxyethyl chain () reduces steric hindrance, possibly improving membrane permeability.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
